![molecular formula C25H18ClN3O4S2 B188004 N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide CAS No. 5983-11-9](/img/structure/B188004.png)
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as CDB-2914 and is a synthetic steroid receptor modulator that has been shown to have anti-progestin and anti-glucocorticoid activities.
Mécanisme D'action
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and inhibit its activity. This results in the inhibition of progesterone-mediated signaling pathways, leading to the anti-progestin activity of CDB-2914. Additionally, CDB-2914 has been shown to have anti-glucocorticoid activity, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CDB-2914 are primarily related to its anti-progestin and anti-glucocorticoid activities. In preclinical studies, CDB-2914 has been shown to inhibit the growth of endometriotic lesions and uterine fibroids, suggesting its potential as a treatment for these conditions. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells, making it a potential candidate for the treatment of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDB-2914 for lab experiments is its specificity for the progesterone receptor, which allows for the investigation of progesterone-mediated signaling pathways. However, one of the limitations of CDB-2914 is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Orientations Futures
There are several future directions for the investigation of CDB-2914. One potential area of research is the development of more potent analogs of CDB-2914, which may have improved therapeutic efficacy. Additionally, the investigation of the anti-glucocorticoid activity of CDB-2914 may provide insights into its potential applications in the treatment of conditions such as asthma and autoimmune diseases. Finally, the investigation of the potential applications of CDB-2914 in agriculture and industry may lead to the development of new and innovative products that can improve crop yield and quality or enhance industrial processes.
Méthodes De Synthèse
The synthesis of CDB-2914 involves a multi-step process that begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)ethyl chloride, which is further reacted with 2-mercaptobenzothiazole to form the final product, N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
CDB-2914 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, CDB-2914 has been shown to have anti-progestin and anti-glucocorticoid activities, making it a promising candidate for the treatment of various diseases, including endometriosis, uterine fibroids, and breast cancer. In agriculture, CDB-2914 has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, CDB-2914 has been investigated for its potential as a surfactant, emulsifier, and lubricant.
Propriétés
Numéro CAS |
5983-11-9 |
|---|---|
Nom du produit |
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide |
Formule moléculaire |
C25H18ClN3O4S2 |
Poids moléculaire |
524 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H18ClN3O4S2/c26-15-5-8-17(9-6-15)33-12-11-27-22(30)14-34-25-28-20-10-7-16(13-21(20)35-25)29-23(31)18-3-1-2-4-19(18)24(29)32/h1-10,13H,11-12,14H2,(H,27,30) |
Clé InChI |
JLJTZLKOEIMFFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



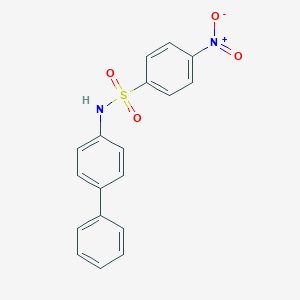
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
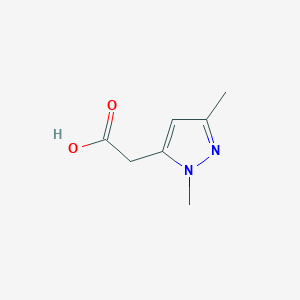
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
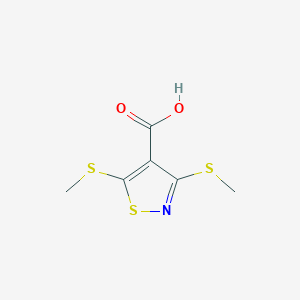
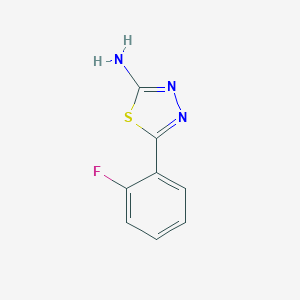
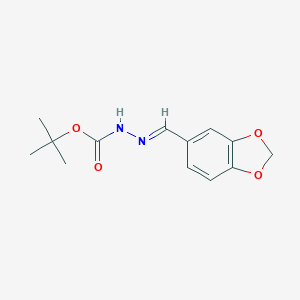
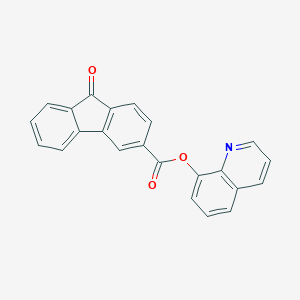
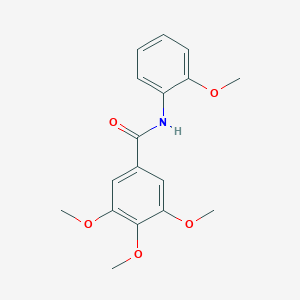
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)